Fmoc-L-beta-homophenylalanine

Descripción general

Descripción

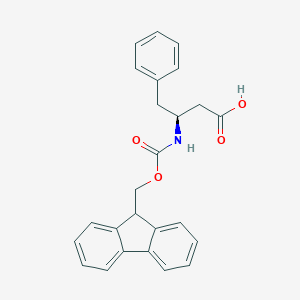

Fmoc-L-beta-homophenylalanine is a derivative of phenylalanine, an amino acid, with the addition of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used as a building block in solid-phase peptide synthesis, allowing for the incorporation of non-natural amino acids into peptide chains . It has a molecular formula of C25H23NO4 and a molecular weight of 401.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-L-beta-homophenylalanine can be synthesized through various methods. One common method involves the reaction of L-beta-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acid to a growing peptide chain on a solid support, followed by deprotection and purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-beta-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino acid.

Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

Substitution: Piperidine in DMF is commonly used for Fmoc deprotection.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction reactions.

Major Products

Substitution: Deprotected amino acids ready for further coupling.

Oxidation: Phenolic derivatives.

Reduction: Cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Fmoc-L-beta-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of non-natural amino acids.

Drug Development: Researchers use it to develop peptide-based drugs with improved stability and bioavailability.

Biomaterials: It is used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.

Mecanismo De Acción

The mechanism of action of Fmoc-L-beta-homophenylalanine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to the growing peptide chain .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-phenylalanine: Similar to Fmoc-L-beta-homophenylalanine but lacks the additional methylene group in the side chain.

Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring, making it more hydrophilic.

Fmoc-L-tryptophan: Contains an indole ring, providing different electronic properties.

Uniqueness

This compound is unique due to its extended side chain, which can introduce additional flexibility and steric effects in peptide structures . This can be advantageous in the design of peptides with specific conformational properties and biological activities .

Actividad Biológica

Fmoc-L-beta-homophenylalanine (Fmoc-L-β-hPhe) is a derivative of homophenylalanine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This compound has garnered attention in peptide synthesis and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of Fmoc-L-β-hPhe, including its mechanism of action, applications in drug development, and its role in research.

- Chemical Formula : C25H23NO4

- Molecular Weight : 413.46 g/mol

- Solubility : Slightly soluble in water

The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions while preventing unwanted side reactions. The beta substitution in the phenylalanine structure introduces unique steric and electronic properties that can influence peptide conformation and reactivity, making it a valuable building block in peptide chemistry.

Target and Mode of Action

Fmoc-L-β-hPhe does not have a specific biological target but is primarily used as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, which is crucial for creating complex peptides. The compound's beta configuration is believed to enhance the folding and bioactivity of peptides, potentially influencing their interaction with biological molecules.

Pharmacokinetics

The pharmacokinetic properties of Fmoc-L-β-hPhe suggest that its efficacy and stability can be influenced by environmental factors such as temperature and pH. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is important for controlling peptide synthesis processes.

Applications in Research and Drug Development

Fmoc-L-β-hPhe is widely utilized in various scientific disciplines, particularly in peptide synthesis and drug development:

- Peptide Synthesis : It serves as a key building block for synthesizing peptides that incorporate non-natural amino acids, allowing researchers to explore new therapeutic avenues.

- Drug Development : Researchers are investigating its potential in developing peptide-based drugs with improved stability and bioavailability. Incorporating Fmoc-L-β-hPhe into drug candidates may enhance their pharmacological properties .

- Biomaterials : This compound is also being explored for applications in creating hydrogels and other biomaterials used in tissue engineering and drug delivery systems .

Research Findings and Case Studies

Recent studies have highlighted the significance of Fmoc-L-β-hPhe in understanding protein interactions and functions:

- Protein Folding Mechanisms : By substituting natural amino acids with Fmoc-L-β-hPhe, researchers have probed the role of specific residues in protein stability and folding mechanisms. This approach has provided insights into enzyme catalysis and protein-protein interactions.

- Influence on Calcium Signaling : Preliminary findings indicate that Fmoc-L-β-hPhe may interact with phospholipids to influence calcium signaling pathways within cells. Further research is required to elucidate its role in cellular processes and potential therapeutic applications .

- Antimicrobial Activity : Some studies have explored the incorporation of beta-amino acids like Fmoc-L-β-hPhe into antimicrobial peptides, enhancing their activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to Fmoc-L-β-hPhe:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| L-Phenylalanine | Standard amino acid | No beta substitution; widely studied in metabolism |

| L-Homophenylalanine | Beta-substituted phenylalanine | Similar structure but lacks Fmoc protection |

| Fmoc-L-Phenylalanine | Fmoc-protected phenylalanine | Commonly used in peptide synthesis |

| N-Fmoc-3-trifluoromethyl-L-beta-homophenylalanine | Trifluoromethyl substitution | Enhanced lipophilicity; potential for different biological activity |

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUGHJJKNFCND-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375821 | |

| Record name | Fmoc-L-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-28-8 | |

| Record name | Fmoc-L-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.